molecular formula C28H26N4O4S B11635227 2-(3-{(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-(3-{(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11635227
M. Wt: 514.6 g/mol
InChI Key: RQVKLOFNNKOMDR-XKZIYDEJSA-N
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Description

2-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core benzothiophene structure, followed by the introduction of the pyrrole and diazinane moieties. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or its function in chemical reactions. Detailed studies are required to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with benzothiophene, pyrrole, and diazinane moieties, but with different substituents or configurations. The uniqueness of this compound lies in its specific arrangement of these groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H26N4O4S

Molecular Weight

514.6 g/mol

IUPAC Name

2-[3-[(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C28H26N4O4S/c1-4-36-20-9-7-8-19(14-20)32-26(34)22(25(33)30-28(32)35)13-18-12-16(2)31(17(18)3)27-23(15-29)21-10-5-6-11-24(21)37-27/h7-9,12-14H,4-6,10-11H2,1-3H3,(H,30,33,35)/b22-13-

InChI Key

RQVKLOFNNKOMDR-XKZIYDEJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=C(C5=C(S4)CCCC5)C#N)C)/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=C(C5=C(S4)CCCC5)C#N)C)C(=O)NC2=O

Origin of Product

United States

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